4,4-Diphenyl-6-morpholino-3-hexanone
Description
Structure
3D Structure
Properties
CAS No. |
63765-87-7 |
|---|---|
Molecular Formula |
C22H27NO2 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
6-morpholin-4-yl-4,4-diphenylhexan-3-one |
InChI |
InChI=1S/C22H27NO2/c1-2-21(24)22(19-9-5-3-6-10-19,20-11-7-4-8-12-20)13-14-23-15-17-25-18-16-23/h3-12H,2,13-18H2,1H3 |
InChI Key |
SXKOCXTXIUNMEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CCN1CCOCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 4,4 Diphenyl 6 Morpholino 3 Hexanone and Its Analogues
Strategies Involving Key Precursors
The synthesis of 4,4-Diphenyl-6-morpholino-3-hexanone often relies on a convergent strategy where key fragments of the molecule are prepared separately and then combined. This approach allows for greater control over the final structure and often leads to higher yields. Central to this strategy are the preparation of nitrile intermediates and their subsequent elaboration using organometallic reagents.
Synthesis of 2,2-Diphenyl-4-morpholinovaleronitrile and Related Nitrile Intermediates
The nitrile group serves as a versatile precursor to the ketone functionality in the target molecule. The synthesis of the key intermediate, 2,2-Diphenyl-4-morpholinovaleronitrile, is analogous to methods used for similar aminonitriles. google.com The core reaction involves the alkylation of diphenylacetonitrile (B117805).
This process is typically conducted under phase-transfer catalysis conditions, which facilitate the reaction between the water-soluble base and the organic-soluble reactants. A charge mixture is prepared containing diphenylacetonitrile, a suitable halo-precursor such as 1-chloro-2-morpholinoethane, a base (e.g., sodium hydroxide), water, a water-immiscible organic solvent, and a quaternary ammonium (B1175870) salt that acts as the phase-transfer catalyst. google.com The mixture is heated to drive the reaction, wherein the base deprotonates the diphenylacetonitrile to form a carbanion, which then displaces the halide from the morpholino-containing alkyl halide.
Table 1: Typical Reactants for Nitrile Intermediate Synthesis
| Reactant | Role |
|---|---|
| Diphenylacetonitrile | Source of the diphenyl-substituted carbon framework |
| 1-Chloro-2-morpholinoethane | Introduces the morpholinoethyl side chain |
| Sodium Hydroxide | Base for carbanion formation |
| Toluene | Organic Solvent |
This method is adapted from established procedures for related compounds, such as 2,2-diphenyl-4-(dimethylamino)-pentane nitrile, a precursor in the synthesis of methadone. google.com
Application of Grignard Reactions in the Construction of Hexanone Scaffolds
The conversion of the nitrile intermediate to the final hexanone structure is classically achieved through a Grignard reaction. aroonchande.comyoutube.com This organometallic reaction is a cornerstone of carbon-carbon bond formation and is highly effective for synthesizing ketones from nitriles. youtube.com
In this specific synthesis, the 2,2-Diphenyl-4-morpholinovaleronitrile intermediate is treated with an ethylmagnesium halide, typically ethylmagnesium bromide, in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbon of the nitrile group. This forms an intermediate imine-magnesium salt. Subsequent acidic hydrolysis of this intermediate liberates the desired ketone, this compound. google.comaroonchande.com
Reaction Steps:
Grignard Addition: The ethylmagnesium bromide adds across the nitrile's carbon-nitrogen triple bond.
Hydrolysis: The resulting iminium intermediate is hydrolyzed with an aqueous acid (e.g., H₃O⁺) to yield the hexanone.
This two-step sequence, starting from the alkylation of diphenylacetonitrile followed by a Grignard reaction, represents a robust and well-documented pathway to the target hexanone scaffold. google.comaroonchande.com
Exploration of Enamine-Mediated Synthesis Pathways
Alternative synthetic strategies can be envisioned that utilize the reactivity of enamines. The Stork enamine synthesis provides a powerful method for the α-alkylation of ketones and aldehydes under milder, neutral conditions compared to enolate chemistry. libretexts.org
Reactivity of Morpholine (B109124) Enamines in Carbonyl Compound Functionalization
Enamines are formed from the reaction of a ketone or aldehyde with a secondary amine, such as morpholine. masterorganicchemistry.com They serve as nucleophilic equivalents of enolates. libretexts.org The nucleophilicity of an enamine is derived from a resonance structure that places a negative charge on the α-carbon. masterorganicchemistry.com However, the reactivity of enamines is highly dependent on the structure of the parent amine.
Studies have shown that enamines derived from morpholine are significantly less reactive than those derived from other cyclic amines like pyrrolidine (B122466) or piperidine (B6355638). nih.gov This reduced reactivity is attributed to the electron-withdrawing inductive effect of the oxygen atom in the morpholine ring and the pronounced pyramidal shape of the nitrogen atom, which diminishes the nucleophilicity of the enamine. nih.gov Despite this, morpholine-based enamines can still participate in reactions with strong electrophiles. nih.gov
Table 2: Relative Reactivity of Cyclic Amine Enamines
| Amine | Ring Size | Relative Reactivity | Reason for Reactivity |
|---|---|---|---|
| Pyrrolidine | 5-membered | Highest | Higher p-character of nitrogen lone pair, increasing nucleophilicity. nih.gov |
| Piperidine | 6-membered | Intermediate | Less p-character than pyrrolidine. nih.gov |
Stereoselective Approaches to Enamine-Derived Products
Achieving stereoselectivity in reactions involving enamines is a key area of modern organic synthesis. nih.govacs.org For substrates that could lead to chiral centers, controlling the facial selectivity of the electrophilic attack on the enamine is crucial. This can be accomplished by using chiral auxiliaries, chiral catalysts, or by exploiting substrate control. nih.govrsc.org
In the context of enamine-derived products, domino reactions and sequential reactions have been developed to afford either trans- or cis-amine products with high selectivity. acs.org For instance, the domino reaction of enamines with electrophiles and trichlorosilane (B8805176) can yield trans-amines, while a sequential imino ene-type reaction followed by reduction can produce cis-amines. nih.govacs.org The use of chiral Lewis base catalysts has enabled high enantioselectivity in certain enamine reactions. nih.gov However, developing stereoselective methods for less reactive morpholine enamines remains a challenge, often resulting in lower enantioselectivity compared to their pyrrolidine counterparts. nih.gov
Multi-Component Condensation Reactions for Hexanone Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial parts of all components, offer a highly efficient approach to complex molecules. nih.gov While a specific MCR for this compound is not prominently documented, the principles of MCRs can be applied to conceptualize its formation.
For instance, the Grieco three-component condensation involves the reaction of an aldehyde, an amine, and an electron-rich alkene to form nitrogen-containing heterocycles. wikipedia.org A hypothetical MCR for a hexanone scaffold could involve the condensation of an aldehyde, morpholine, and a suitable ketone or alkene fragment. The reaction would likely proceed through the formation of an iminium ion intermediate, which is then attacked by a nucleophilic partner. nih.govwikipedia.org Iron(III) salts have been shown to promote the condensation of aldehydes and phenols to generate reactive intermediates for subsequent reactions. nih.gov
Another relevant example is the five-component reaction observed during the condensation of salicylaldehyde, 1-methyl-4-piperidone, and methylamine, which yields a complex bridged heterocyclic system. researchgate.net This demonstrates that complex and unexpected structures can arise from the seemingly simple combination of aldehydes, amines, and ketones, highlighting the potential of MCRs to rapidly build molecular complexity. researchgate.net
Derivatization from Known Amidone Precursors
The term "amidone precursors" in this context generally refers to starting materials used in the synthesis of amidone (methadone) and its analogues. A key precursor is diphenylacetonitrile, which serves as a versatile starting point for the generation of various 4,4-diphenyl-substituted compounds. The synthesis of a close analogue, 4,4-diphenyl-6-morpholino-heptanone-3, provides a clear blueprint for the synthesis of this compound.
The synthetic pathway can be dissected into two primary stages: first, the synthesis of the nitrile intermediate, and second, its conversion to the final ketone product via a Grignard reaction.
Synthesis of the Nitrile Intermediate
The initial step involves the alkylation of diphenylacetonitrile. This is typically achieved by converting diphenylacetonitrile to its sodium salt using a strong base like sodamide, followed by reaction with a haloalkane. For the synthesis of the heptanone analogue's precursor, 2,2-diphenyl-4-morpholinovaleronitrile, the process involves the reaction of the sodium salt of diphenylacetonitrile with 1-bromo-2-chloropropane (B1583154) to yield 2,2-diphenyl-4-chlorovaleronitrile. This intermediate is then reacted with morpholine to substitute the chlorine atom, yielding the desired 2,2-diphenyl-4-morpholinovaleronitrile google.com.
A proposed analogous synthesis for the precursor to this compound would involve the use of 1-chloro-2-morpholinoethane.
Conversion to the Ketone
The second stage of the synthesis involves the reaction of the nitrile intermediate with a Grignard reagent. For the synthesis of 4,4-diphenyl-6-morpholino-heptanone-3, the 2,2-diphenyl-4-morpholinovaleronitrile is treated with ethyl magnesium iodide or ethyl magnesium bromide. The ether solvent is typically distilled off, and the reaction mixture is heated. Subsequent hydrolysis with an acid, such as hydrochloric acid, yields the target ketone, which can be isolated as its hydrochloride salt google.com.
To synthesize this compound, the corresponding nitrile precursor, 2,2-diphenyl-4-morpholino-butyronitrile, would be reacted with ethyl magnesium bromide or a similar Grignard reagent.
The following table outlines the reactants and key steps for the synthesis of 4,4-diphenyl-6-morpholino-heptanone-3, which serves as a model for the synthesis of this compound.
Table 1: Synthesis of 4,4-diphenyl-6-morpholino-heptanone-3
| Step | Reactants | Reagents/Solvents | Key Conditions | Product |
|---|---|---|---|---|
| 1 | Diphenylacetonitrile | Sodamide, Benzene | - | Sodium salt of Diphenylacetonitrile |
| 2 | Sodium salt of Diphenylacetonitrile, 1-bromo-2-chloropropane | Benzene | - | 2,2-diphenyl-4-chlorovaleronitrile |
| 3 | 2,2-diphenyl-4-chlorovaleronitrile | Morpholine | Sealed tube, 120°C for 6 hours | 2,2-diphenyl-4-morpholinovaleronitrile |
| 4 | 2,2-diphenyl-4-morpholinovaleronitrile | Magnesium, Ethyl iodide, Dry ether, Toluene | Heating on a water-bath for ~16 hours | Grignard complex |
| 5 | Grignard complex | 2 N-sulphuric acid | - | 4,4-diphenyl-6-morpholino-heptanone-3 |
| 6 | 4,4-diphenyl-6-morpholino-heptanone-3 | Dry hydrogen chloride, Ether | Crystallisation from alcohol and ether | 4,4-diphenyl-6-morpholino-heptanone-3 hydrochloride |
This table is based on the synthetic description provided in US Patent 2,513,173 A google.com.
A similar multi-step synthesis can be proposed for this compound, with the primary difference being the choice of the initial haloalkane.
Table 2: Proposed Synthesis of this compound
| Step | Proposed Reactants | Proposed Reagents/Solvents | Key Conditions | Proposed Product |
|---|---|---|---|---|
| 1 | Diphenylacetonitrile | Sodamide, Benzene | - | Sodium salt of Diphenylacetonitrile |
| 2 | Sodium salt of Diphenylacetonitrile, 1-chloro-2-morpholinoethane | Benzene | - | 2,2-diphenyl-4-morpholinobutyronitrile |
| 3 | 2,2-diphenyl-4-morpholinobutyronitrile | Magnesium, Ethyl bromide, Dry ether, Toluene | Heating | Grignard complex |
| 4 | Grignard complex | Hydrochloric acid | - | this compound |
This proposed synthesis leverages the established chemistry for the production of closely related analogues and provides a viable route to the target compound from readily available starting materials.
Chemical Reactivity and Derivatization of 4,4 Diphenyl 6 Morpholino 3 Hexanone
Mechanistic Studies of Functional Group Transformations
The reactivity of 4,4-Diphenyl-6-morpholino-3-hexanone is governed by the interplay of its functional groups. The ketone group is susceptible to nucleophilic attack at the carbonyl carbon, while the nitrogen atom of the morpholine (B109124) ring acts as a nucleophile and a base. The phenyl groups can undergo electrophilic aromatic substitution.
Mechanistic studies on analogous compounds suggest that the steric hindrance imposed by the two phenyl groups at the α-position to the ketone influences the approach of nucleophiles. The morpholine ring, being a tertiary amine, can participate in reactions such as N-alkylation and can also influence the reactivity of the neighboring ketone through intramolecular interactions or by acting as a proton scavenger.
Modifications of the Ketone Moiety
The ketone functionality is a primary site for derivatization. Standard ketone reactions can be applied to introduce new functional groups and to extend the carbon skeleton.
Reduction: The ketone can be reduced to the corresponding secondary alcohol, 4,4-Diphenyl-6-morpholino-3-hexanol, using various reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction.
| Reagent | Product | Typical Conditions |
| Sodium borohydride (B1222165) (NaBH₄) | 4,4-Diphenyl-6-morpholino-3-hexanol | Methanol or Ethanol, Room Temperature |
| Lithium aluminum hydride (LiAlH₄) | 4,4-Diphenyl-6-morpholino-3-hexanol | Anhydrous ether or THF, followed by aqueous workup |
Grignard Reaction: The reaction with Grignard reagents (R-MgX) allows for the introduction of an alkyl or aryl group at the carbonyl carbon, leading to the formation of a tertiary alcohol. This reaction is crucial for building more complex carbon skeletons. For instance, the synthesis of the related compound Phenadoxone (6-morpholino-4,4-diphenylheptan-3-one) involves the reaction of a nitrile with a Grignard reagent to form the ketone.
Wittig Reaction: The ketone can be converted to an alkene through a Wittig reaction, providing a route to various unsaturated derivatives. The use of different phosphorus ylides allows for the synthesis of a range of substituted alkenes.
Reactions Involving the Morpholine Heterocycle
The morpholine ring offers opportunities for functionalization, primarily at the nitrogen atom.
N-Alkylation: As a tertiary amine, the nitrogen atom of the morpholine ring can be alkylated using alkyl halides to form quaternary ammonium (B1175870) salts. This modification can alter the solubility and biological activity of the molecule.
N-Oxidation: Treatment with oxidizing agents, such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of the corresponding N-oxide.
Aromatic Ring Functionalization and Substitution Reactions
The two phenyl groups are susceptible to electrophilic aromatic substitution reactions. The substitution pattern is influenced by the activating or deactivating nature of the rest of the molecule. The bulky diphenylmethyl group generally directs incoming electrophiles to the para-positions of the phenyl rings.
Nitration: Reaction with a mixture of nitric acid and sulfuric acid can introduce nitro groups onto the aromatic rings, typically at the para position.
Halogenation: Electrophilic halogenation using reagents like bromine in the presence of a Lewis acid catalyst can introduce halogen atoms onto the phenyl rings.
Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl or alkyl groups onto the aromatic rings, further increasing the molecular complexity.
| Reaction | Reagent(s) | Product (Major Isomer) |
| Nitration | HNO₃, H₂SO₄ | 4,4-Bis(4-nitrophenyl)-6-morpholino-3-hexanone |
| Bromination | Br₂, FeBr₃ | 4,4-Bis(4-bromophenyl)-6-morpholino-3-hexanone |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4,4-Bis(4-acylphenyl)-6-morpholino-3-hexanone |
Utility as a Synthetic Intermediate for Complex Molecular Architectures
The multiple reactive sites of this compound make it a valuable intermediate in the synthesis of more complex molecules. The ability to modify the ketone, the morpholine ring, and the aromatic rings allows for the construction of a wide array of derivatives with potentially diverse biological activities.
For example, the synthesis of Phenadoxone, an opioid analgesic, highlights the utility of a similar scaffold. The core structure can be elaborated to create compounds with specific pharmacological profiles. The derivatization of the ketone to an alcohol, followed by further functionalization, or the introduction of substituents on the aromatic rings can lead to the development of new chemical entities. The morpholine ring itself is a common feature in many bioactive compounds, and its presence in this scaffold adds to its potential as a starting material for drug discovery programs.
Advanced Spectroscopic and Analytical Characterization of 4,4 Diphenyl 6 Morpholino 3 Hexanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For 4,4-Diphenyl-6-morpholino-3-hexanone, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the structure of this compound, a predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the ethyl, diphenyl, and morpholino moieties. The two phenyl groups, being chemically equivalent, would likely produce overlapping multiplets in the aromatic region of the spectrum. The protons of the morpholine (B109124) ring are expected to show characteristic shifts for protons adjacent to oxygen and nitrogen atoms.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Phenyl-H | 7.20-7.40 | Multiplet | 10H |
| Morpholino-H (O-CH₂) | 3.60-3.80 | Triplet | 4H |
| Morpholino-H (N-CH₂) | 2.40-2.60 | Triplet | 4H |
| -CH₂- (C5) | 2.30-2.50 | Multiplet | 2H |
| -CH₂- (C6) | 2.60-2.80 | Multiplet | 2H |
| Ethyl -CH₂- (C2) | 2.50-2.70 | Quartet | 2H |
Note: This is a predicted data table. Actual experimental values may vary.
¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would be characterized by a signal for the ketone carbonyl carbon at the downfield end, followed by signals for the aromatic carbons of the two phenyl rings. The aliphatic carbons of the hexanone chain and the morpholine ring would appear in the upfield region. The molecular formula of the compound is C₂₂H₂₇NO₂. epa.gov
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (C3) | 208-212 |
| Quaternary Phenyl-C | 140-145 |
| Phenyl-CH | 125-130 |
| C4 (Quaternary) | 60-65 |
| Morpholino-C (O-CH₂) | 65-70 |
| Morpholino-C (N-CH₂) | 52-56 |
| C5 | 35-40 |
| C6 | 58-62 |
| Ethyl -CH₂- (C2) | 30-35 |
Note: This is a predicted data table. Actual experimental values may vary.
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. nih.gov For this compound, COSY would show correlations between the methyl and methylene (B1212753) protons of the ethyl group, and between the adjacent methylene protons in the -CH₂-CH₂-N- chain. It would also show correlations between the protons within the morpholine ring. nih.govwikipedia.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov It would be used to definitively assign each carbon signal by linking it to its attached proton(s). For example, the signal for the ethyl -CH₃ protons would correlate with the ethyl -CH₃ carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two or three bonds. nih.gov This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the ethyl -CH₂- protons to the ketone carbonyl carbon (C3) and the quaternary carbon (C4). It would also show correlations from the C5 methylene protons to C4 and the phenyl carbons, thus confirming the core structure of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry determines the mass of a molecule with very high accuracy. This allows for the calculation of the elemental formula of the compound, providing strong evidence for its identity. For this compound (C₂₂H₂₇NO₂), the exact mass is a critical piece of data for its characterization. libretexts.org Predicted data indicates that the monoisotopic mass is 337.2042 Da. uni.lu HRMS analysis would typically be performed using a soft ionization technique like electrospray ionization (ESI) to observe the protonated molecule [M+H]⁺.
Predicted HRMS Data for this compound
| Ion | Elemental Formula | Calculated m/z |
|---|
Source: Predicted data from PubChemLite. uni.lu
Chemical Ionization is a soft ionization technique that results in less fragmentation than electron ionization (EI), often leading to a prominent molecular ion or protonated molecular ion peak. This is useful for confirming the molecular weight of the compound. In CI-MS, the molecule can form adducts with reagent gas ions.
Common fragmentation pathways for ketones include alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. For this compound, this could lead to the loss of an ethyl radical or the diphenyl-morpholinoethyl radical. Another common fragmentation for amines involves cleavage of the carbon-carbon bond alpha to the nitrogen atom. libretexts.org
Predicted Adducts in CI-MS for this compound
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 338.21148 |
| [M+Na]⁺ | 360.19342 |
| [M+NH₄]⁺ | 355.23802 |
Source: Predicted data from PubChemLite. uni.lu
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. While a detailed experimental MS/MS fragmentation spectrum for this compound is not widely published, a theoretical analysis of its structure allows for the prediction of its primary fragmentation pathways.
The molecular formula of the compound is C22H27NO2, with a monoisotopic mass of 337.2042 Da. In a typical MS/MS experiment using collision-induced dissociation (CID), the protonated molecule [M+H]+, with a mass-to-charge ratio (m/z) of approximately 338.21, would be selected as the precursor ion. The fragmentation would likely occur at the most labile bonds. Key predicted fragmentation patterns include:
Cleavage of the morpholine ring: The morpholine moiety is a common site for fragmentation, leading to characteristic neutral losses or charged fragments.
Alpha-cleavage adjacent to the ketone: The bonds alpha to the carbonyl group are susceptible to cleavage. This could result in the loss of the ethyl group (CH3CH2•) or the entire ethyl ketone portion.
Cleavage of the bond between C4 and C5: A significant fragmentation would be the breaking of the bond connecting the diphenyl-substituted carbon (C4) and the ethyl-morpholine side chain (C5-C6-morpholine). This would likely produce a stable diphenyl-containing cation.
A table of expected major fragments is provided below.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Identity |
| 338.21 | 237.13 | Loss of the morpholinoethyl group |
| 338.21 | 100.12 | Formation of the protonated morpholine fragment |
| 338.21 | 281.18 | Loss of the ethyl ketone group (C3H5O) |
These predicted pathways provide a foundational fingerprint for the structural confirmation of this compound in complex matrices.
Ion Mobility Spectrometry Applications
Ion Mobility Spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge. This technique provides a collision cross-section (CCS) value, which is a measure of the ion's rotational average projected area. CCS is a valuable identifying parameter that is complementary to mass-to-charge ratio and retention time.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 338.21148 | 183.5 |
| [M+Na]+ | 360.19342 | 185.1 |
| [M+K]+ | 376.16736 | 181.7 |
| [M-H]- | 336.19692 | 190.2 |
The predicted CCS value for the protonated molecule ([M+H]+) is 183.5 Ų. This value can be entered into analytical databases and used to confirm the presence of the compound in a sample when analyzed by an LC-IMS-MS system, providing an additional layer of confidence in its identification beyond mass and retention time alone.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum arises from changes in the dipole moment during a vibration, while a Raman spectrum results from changes in polarizability.
No complete experimental IR or Raman spectra for this compound are publicly available. However, based on its functional groups, the key characteristic vibrational bands can be predicted.
| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Activity |
|---|---|---|---|
| Ketone (C=O) | Stretching | 1705-1725 | Medium |
| Aromatic Ring (C=C) | Stretching | ~1600, ~1450 | Strong |
| Aromatic C-H | Stretching | 3000-3100 | Strong |
| Aliphatic C-H | Stretching | 2850-2960 | Medium |
| Morpholine (C-O-C) | Asymmetric Stretching | ~1115 | Strong |
The most prominent feature in the IR spectrum would be the strong absorption from the ketone (C=O) stretch, expected around 1715 cm⁻¹, a typical value for an aliphatic ketone. The Raman spectrum would be dominated by the symmetric vibrations of the two phenyl rings, which are highly polarizable and thus produce strong Raman signals.
X-ray Crystallography for Solid-State Structural Determination
A search of publicly accessible crystallographic databases indicates that the crystal structure of this compound has not been reported. If a suitable single crystal were to be grown and analyzed, this technique would reveal:
The precise spatial orientation of the two phenyl groups relative to each other.
The conformation of the flexible morpholinoethyl side chain.
Intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the crystal packing.
Such data would be invaluable for computational modeling and understanding structure-activity relationships.
Chromatographic Methods for Purity Assessment and Isomeric Separation
Chromatography is essential for separating the compound from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. While a specific validated method for this compound is not published, a general reverse-phase HPLC method would be appropriate for its analysis. The parameters for such a method can be outlined based on the compound's properties.
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid or acetic acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient elution (e.g., 5% to 95% B over 20 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | Photodiode Array (PDA) at ~254 nm (for phenyl rings) |
This type of method would effectively separate the target compound from more polar or less polar impurities, with purity typically assessed by the peak area percentage at an appropriate UV wavelength.
Chiral chromatography is used to separate enantiomers—non-superimposable mirror images of a chiral molecule. A molecule is chiral if it contains a stereocenter, typically a carbon atom bonded to four different substituent groups.
An analysis of the structure of this compound reveals that the molecule is achiral . The carbon atom at the 4-position is bonded to four groups: an ethyl ketone group, a morpholinoethyl group, and two phenyl groups. Because two of the substituents (the phenyl groups) are identical, this carbon is not a stereocenter.
Therefore, this compound does not exist as a pair of enantiomers, and methods for determining enantiomeric excess, such as chiral chromatography, are not applicable to this specific compound.
Computational and Theoretical Studies of 4,4 Diphenyl 6 Morpholino 3 Hexanone
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the electronic properties and intrinsic reactivity of 4,4-diphenyl-6-morpholino-3-hexanone. These ab initio and related methods calculate the electronic structure of a molecule from first principles, without reliance on empirical parameters. libretexts.org
Density Functional Theory (DFT) Calculations for Ground States and Transition States
Density Functional Theory (DFT) has become a primary tool for studying the electronic properties of medium to large organic molecules due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G*, can be employed to determine the optimized ground state geometry. researchgate.net These calculations provide crucial information on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is instrumental in mapping out potential energy surfaces and identifying transition states for chemical reactions involving this molecule. By locating the lowest energy pathways between reactants, intermediates, and products, researchers can predict reaction mechanisms and calculate activation energies. This information is vital for understanding the molecule's stability and how it might be synthesized or how it might metabolize. The outputs of these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are key to assessing the molecule's chemical reactivity and kinetic stability. researchgate.net
Below is a hypothetical data table illustrating the kind of information that would be obtained from DFT calculations on a molecule like this compound.
| Parameter | Calculated Value |
| Ground State Energy (Hartree) | -1152.78 |
| HOMO Energy (eV) | -6.21 |
| LUMO Energy (eV) | -0.89 |
| HOMO-LUMO Gap (eV) | 5.32 |
| Dipole Moment (Debye) | 2.54 |
This table is illustrative and does not represent actual experimental or calculated data for this compound.
Ab Initio and Semi-Empirical Methods for Molecular Properties
While DFT is a powerful tool, other quantum chemical methods also play important roles. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, offer a systematically improvable level of theory, though they are often more computationally demanding. libretexts.org These methods can be used to benchmark the accuracy of DFT results for smaller, model systems related to this compound.
Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations, making them much faster than ab initio or DFT methods. wustl.edu While less accurate, they can be useful for preliminary explorations of large conformational spaces or for studying very large systems. core.ac.uk These methods can provide initial geometries for more rigorous DFT or ab initio calculations.
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
The flexibility of the morpholino and hexanone moieties in this compound gives rise to a complex conformational landscape. Molecular mechanics and dynamics simulations are the preferred methods for exploring this landscape.
Application of Force Fields (e.g., MMFF94)
Molecular mechanics methods approximate the potential energy of a molecule as a function of its atomic coordinates using a set of classical-mechanical potential energy functions known as a force field. bath.ac.uk The Merck Molecular Force Field (MMFF94) is a popular and robust force field for a wide range of organic molecules. bath.ac.uknih.gov It has been shown to perform well in conformational analysis, providing reliable relative energies and geometries for different conformers. bath.ac.uk For this compound, the MMFF94 force field would be used to perform an initial conformational search to identify low-energy conformers. researchgate.net
Exploration of Conformational Landscapes and Energy Minima
A systematic conformational search using a force field like MMFF94 would involve systematically rotating the rotatable bonds in this compound and then performing an energy minimization on each resulting structure. This process generates a large number of possible conformations and their corresponding energies. researchgate.net The resulting low-energy conformers represent the most likely shapes the molecule will adopt.
The following table illustrates the type of data that would be generated from a conformational analysis using MMFF94, followed by single-point DFT energy calculations for refinement.
| Conformer | MMFF94 Relative Energy (kcal/mol) | DFT (B3LYP/6-31G*) Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | 0.00 | 0.00 | 65.2 |
| 2 | 0.85 | 0.75 | 25.1 |
| 3 | 1.50 | 1.35 | 9.7 |
This table is illustrative and does not represent actual experimental or calculated data for this compound.
Reaction Pathway Modeling and Transition State Identification
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface for a reaction, it is possible to identify the most likely pathway from reactants to products, including any intermediates and the transition states that connect them. researchgate.net
For this compound, this could involve modeling its synthesis or potential metabolic transformations. DFT calculations are typically used for this purpose, as they provide a good balance of accuracy and computational efficiency for calculating the energies of stationary points on the potential energy surface. The identification of a transition state is confirmed by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy for the reaction, a key parameter in determining reaction rates.
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical models, particularly those based on quantum mechanics, are instrumental in predicting the spectroscopic parameters of molecules. Density Functional Theory (DFT) is a widely used computational method for this purpose, offering a balance between accuracy and computational cost. researchgate.net By calculating the electronic structure of this compound, researchers can predict various spectroscopic data, which can then be compared with experimental results to confirm the molecular structure and understand its properties.
Commonly, theoretical calculations are employed to predict vibrational spectra (infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov For instance, the vibrational frequencies corresponding to the C=O stretch of the hexanone backbone, the C-N and C-O stretches of the morpholine (B109124) ring, and the aromatic C-H stretches of the diphenyl groups can be calculated. researchgate.netnih.gov These theoretical predictions can aid in the assignment of experimental spectral bands. researchgate.net
Similarly, NMR shielding constants for the various ¹H and ¹³C nuclei within the molecule can be computed. nih.gov This allows for a theoretical prediction of the NMR spectrum, providing valuable information on the chemical environment of each atom in this compound. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. researchgate.netnih.gov
Below is a hypothetical table representing the kind of data that would be generated from a DFT study on this compound for its key functional groups.
| Functional Group | Calculated Vibrational Frequency (cm⁻¹) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Ketone (C=O) | 1710-1725 | 205-215 |
| Morpholine (C-N) | 1070-1100 | 45-55 |
| Morpholine (C-O-C) | 1115-1140 | 65-75 |
| Diphenyl (aromatic C-C) | 1450-1600 | 125-140 |
Note: The values in this table are illustrative and based on typical ranges for these functional groups. Actual computational results would provide more precise values.
Analysis of Intermolecular Interactions, Including Hydrogen Bonding
The structure of this compound, with its polar morpholine ring and large diphenyl groups, suggests that intermolecular interactions play a significant role in its solid-state structure and its interactions with other molecules. The morpholine group, containing both a nitrogen and an oxygen atom, is capable of acting as a hydrogen bond acceptor. researchgate.netnih.gov The nitrogen atom possesses a lone pair of electrons, and the oxygen atom also has lone pairs, making them potential sites for hydrogen bonding with donor molecules. nih.gov
Computational methods can be used to analyze the geometry and energetics of these intermolecular interactions. For example, a study could model the interaction of this compound with a hydrogen-bond-donating solvent like water or with another molecule of itself to form dimers or larger aggregates. nih.gov These models can predict the bond lengths and angles of the hydrogen bonds, as well as their stabilization energies. organic-chemistry.org
The following table outlines the potential intermolecular interactions involving the key functional groups of this compound.
| Functional Group | Type of Interaction | Potential Interacting Partners |
| Morpholine Nitrogen | Hydrogen Bond Acceptor | Hydrogen bond donors (e.g., water, alcohols) |
| Morpholine Oxygen | Hydrogen Bond Acceptor | Hydrogen bond donors (e.g., water, alcohols) |
| Diphenyl Rings | π-π Stacking | Aromatic rings of adjacent molecules |
| Entire Molecule | Van der Waals Forces | All neighboring molecules |
Future Perspectives in the Academic Research of 4,4 Diphenyl 6 Morpholino 3 Hexanone
Development of Green and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly becoming a cornerstone of modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. acs.orgmun.caresearchgate.net Future research on 4,4-Diphenyl-6-morpholino-3-hexanone is expected to align with these principles, moving away from traditional synthetic routes that may involve hazardous reagents and generate significant waste.
One promising avenue is the adoption of biocatalysis . Enzymes, such as ketone reductases (KREDs), have demonstrated remarkable efficiency and stereoselectivity in the synthesis of chiral alcohols from prochiral ketones. acs.orgacs.org The use of biocatalysts could offer a greener alternative for the synthesis of precursors to this compound or for its stereoselective reduction. nih.govgeorgiasouthern.edu For instance, research could focus on identifying or engineering enzymes capable of catalyzing the key bond-forming reactions in the synthesis of this compound, potentially leading to higher yields and enantiopurity under mild, aqueous conditions. uni-duesseldorf.de
Another key area for green synthesis is the development of methods that improve atom economy . Traditional multi-step syntheses often suffer from low atom economy, where a significant portion of the reactants does not end up in the final product. acs.org Future methodologies for synthesizing this compound will likely focus on convergent synthetic strategies that maximize the incorporation of starting material atoms into the final structure. This could involve the use of catalytic reactions that proceed with high efficiency and selectivity.
Furthermore, the exploration of greener solvents and reagents is a critical aspect of sustainable synthesis. skpharmteco.com Recent advancements in the synthesis of morpholine (B109124) derivatives have highlighted methods that avoid toxic reagents and utilize more environmentally benign solvents. organic-chemistry.orgchemrxiv.orgchemrxiv.org For example, the use of ethylene (B1197577) sulfate (B86663) as a less hazardous alternative to traditional alkylating agents for the formation of the morpholine ring represents a significant step forward. organic-chemistry.orgchemrxiv.orgchemrxiv.org
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Structurally Related Compounds
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
| Catalyst | Often stoichiometric, may involve heavy metals. | Biocatalysts (e.g., enzymes), recyclable catalysts. nih.govuni-duesseldorf.de |
| Solvents | Often chlorinated or other hazardous organic solvents. | Water, supercritical fluids, or solvent-free conditions. researchgate.netskpharmteco.com |
| Reagents | May involve toxic and hazardous chemicals. | Less hazardous and renewable starting materials. organic-chemistry.orgchemrxiv.orgchemrxiv.org |
| Atom Economy | Can be low due to multi-step processes and protecting groups. | High, through convergent and catalytic strategies. acs.org |
| Energy Consumption | Often requires high temperatures and pressures. | Milder reaction conditions, reducing energy use. youtube.com |
| Waste Generation | Can produce significant amounts of hazardous waste. | Minimized waste through higher efficiency and recyclability. acs.org |
Exploration of Novel Reaction Pathways and Unconventional Reactivity
Beyond established synthetic routes, future research will likely uncover novel reaction pathways and explore the unconventional reactivity of this compound. The presence of multiple functional groups—a ketone, a morpholine, and two phenyl rings—provides a rich playground for chemical transformations.
Flow chemistry presents a significant opportunity for the synthesis of complex molecules like this compound. mdpi.combeilstein-journals.orgresearchgate.netasynt.com Continuous flow systems offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. scielo.br The multi-step synthesis of active pharmaceutical ingredients (APIs) has been successfully demonstrated in flow, and this approach could be adapted for the synthesis of this compound, potentially enabling the telescoping of several reaction steps without the need for intermediate purification. mdpi.combeilstein-journals.org
The diphenylmethane moiety within the molecule could be a focal point for exploring unconventional reactivity. For instance, computational studies on related systems have investigated cycloaddition reactions involving diphenylketene. acs.orgacs.org Future research could explore the possibility of engaging the diphenyl-substituted carbon in novel carbon-carbon bond-forming reactions.
Integration of Advanced Analytical Techniques for Real-time Monitoring
To gain a deeper understanding of the reaction kinetics, mechanisms, and impurity profiles in the synthesis of this compound, the integration of advanced analytical techniques is crucial. Process Analytical Technology (PAT) is a framework that encourages the use of real-time monitoring to ensure final product quality. news-medical.netlongdom.orgwikipedia.orgsigmaaldrich.comeuropeanpharmaceuticalreview.com
The use of in-situ and online spectroscopic methods , such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, allows for the continuous monitoring of reactant consumption, intermediate formation, and product generation without the need for sampling. researchgate.netacs.orgrsc.orgnumberanalytics.comacs.org This real-time data is invaluable for optimizing reaction conditions, identifying transient intermediates, and elucidating reaction mechanisms. For the synthesis of this compound, a flow chemistry setup coupled with in-line NMR and IR detectors could provide a comprehensive picture of the reaction progress. acs.org
Table 2: Advanced Analytical Techniques for Reaction Monitoring
| Analytical Technique | Information Provided | Application in Synthesis of this compound |
| In-situ NMR Spectroscopy | Detailed structural information, quantitative analysis of reaction components, kinetic data. researchgate.netnumberanalytics.comacs.org | Elucidation of reaction mechanisms, identification of intermediates and byproducts in real-time. rsc.org |
| In-situ FTIR Spectroscopy | Information on functional group transformations, reaction kinetics. numberanalytics.com | Monitoring the conversion of the ketone or the formation of the morpholine ring. acs.org |
| Raman Spectroscopy | Complementary to IR, good for aqueous solutions and monitoring of crystalline forms. news-medical.net | Real-time analysis of reactions in aqueous media, monitoring of crystallization processes. |
| Mass Spectrometry | Molecular weight determination, identification of trace impurities. | On-line analysis of reaction mixtures to identify low-level impurities. |
Application of Machine Learning and AI in Compound Design and Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are set to revolutionize chemical research, from the prediction of reaction outcomes to the de novo design of molecules with desired properties. arxiv.orgresearchgate.netnih.govacs.org For this compound and its analogues, AI and ML can be powerful tools for future academic exploration.
Predictive models can be trained on large datasets of chemical reactions to forecast the most likely products of a given set of reactants and conditions. arxiv.orgacs.org This can significantly accelerate the discovery of new synthetic routes to this compound and help in identifying potential side reactions and byproducts.
AI can also be integrated with computational chemistry to predict the reactivity and properties of this compound with greater accuracy. rsc.org For example, ML models can be trained to predict the outcomes of reactions or the potential for a molecule to exhibit certain biological activities, guiding experimental efforts towards the most promising avenues.
Table 3: Applications of AI and Machine Learning in Chemical Research
| AI/ML Application | Description | Relevance to this compound |
| Reaction Outcome Prediction | Algorithms predict the major products and yields of chemical reactions. arxiv.orgacs.org | Accelerate the discovery of efficient synthetic routes and minimize unproductive experiments. |
| De Novo Molecular Design | Generative models create novel molecular structures with desired properties. arxiv.orgafricansciencegroup.com | Design of new analogues with potentially enhanced biological activity or other desirable characteristics. |
| Property Prediction | Models predict physicochemical properties, biological activity, and toxicity. researchgate.netnih.gov | Prioritize the synthesis of analogues with favorable predicted profiles. |
| Retrosynthetic Analysis | AI tools suggest synthetic pathways for a target molecule. | Propose novel and efficient synthetic strategies for this compound. |
Q & A
Q. Table 1. Key Analytical Parameters for this compound
Q. Table 2. Common Contradictions and Resolutions in Pharmacological Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
